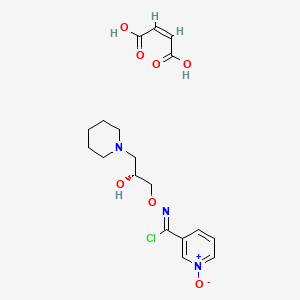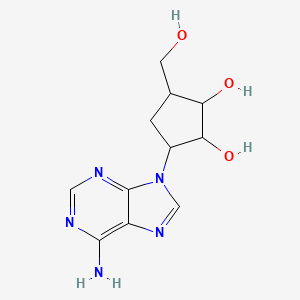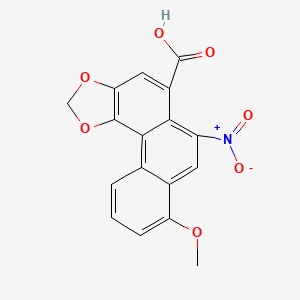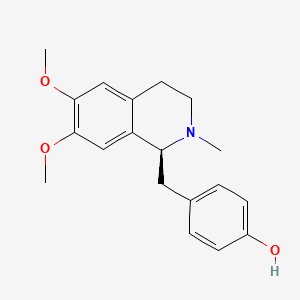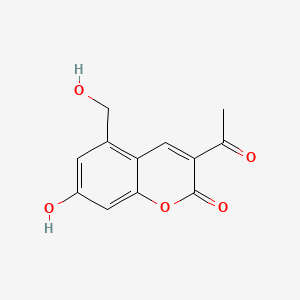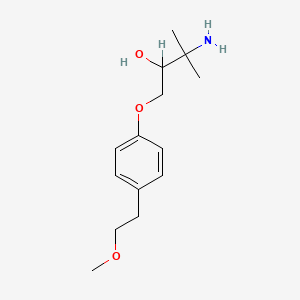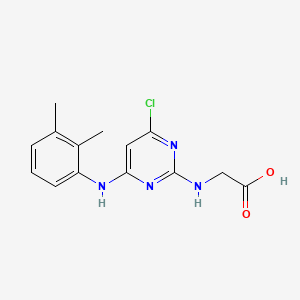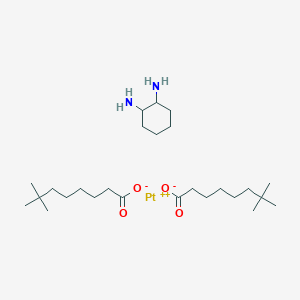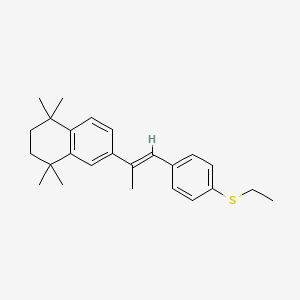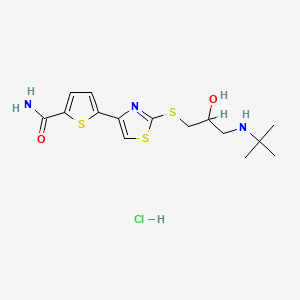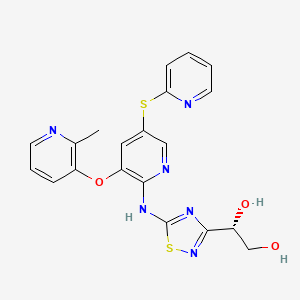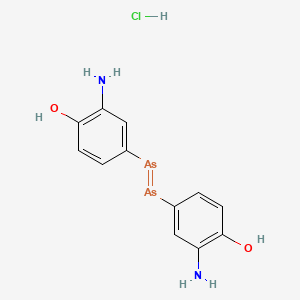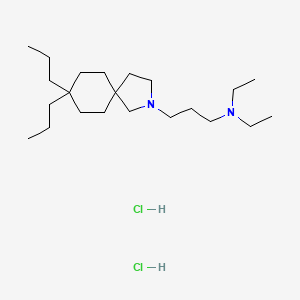
阿替普利莫二盐酸盐
描述
阿替普利莫二盐酸盐是一种属于阳离子两亲性剂的氮杂螺环类小分子。它在治疗多种癌症方面显示出潜力,包括多发性骨髓瘤、肝细胞癌和乳腺癌。 阿替普利莫二盐酸盐以其抗炎、抗肿瘤和抗血管生成特性而闻名 .
科学研究应用
化学: 它被用作有机合成中的试剂。
生物学: 它在抑制癌细胞生长和诱导凋亡方面显示出潜力。
医学: 它正在被研究用于治疗多发性骨髓瘤、肝细胞癌和乳腺癌。它也显示出治疗自身免疫性疾病和高脂血症的潜力。
作用机制
阿替普利莫二盐酸盐通过抑制信号转导和转录激活因子3 (STAT3) 的磷酸化发挥作用。这种抑制阻断了白细胞介素-6 的信号通路,而白细胞介素-6 有助于癌细胞的增殖和存活。 阿替普利莫二盐酸盐还下调抗凋亡蛋白,如 Bcl-2、Bcl-XL 和 Mcl-1,从而导致癌细胞凋亡 .
生化分析
Biochemical Properties
Atiprimod dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) pathways . By inhibiting STAT3 phosphorylation, Atiprimod dihydrochloride disrupts the signaling cascade that promotes tumor growth and survival . Additionally, it has been shown to inhibit the secretion of vascular endothelial growth factor (VEGF), thereby preventing angiogenesis .
Cellular Effects
Atiprimod dihydrochloride exerts profound effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by activating the PERK/eIF2α/ATF4/CHOP axis and suppressing the STAT3/NF-κB signaling pathways . This leads to the upregulation of pro-apoptotic proteins such as Bak, Bax, Bim, and PUMA . Furthermore, Atiprimod dihydrochloride inhibits cell viability and proliferation, and prevents the nuclear localization of STAT1, STAT3, and NF-κB in breast cancer cells .
Molecular Mechanism
The molecular mechanism of Atiprimod dihydrochloride involves its interaction with key signaling pathways. It inhibits STAT3 phosphorylation at the Tyr705 residue, which is crucial for the activation of STAT3 . By preventing STAT3 activation, Atiprimod dihydrochloride disrupts the transcription of genes involved in cell survival and proliferation . Additionally, it activates the PERK/eIF2α/ATF4/CHOP axis, leading to prolonged endoplasmic reticulum stress and apoptosis . This dual mechanism of action makes Atiprimod dihydrochloride a potent anti-cancer agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Atiprimod dihydrochloride have been observed to change over time. It has been shown to induce dose- and time-dependent inhibition of cell viability and colony formation in breast cancer cells . The stability and degradation of Atiprimod dihydrochloride in vitro and in vivo have not been extensively studied, but its long-term effects on cellular function include sustained inhibition of STAT3 signaling and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Atiprimod dihydrochloride vary with different dosages in animal models. At lower doses, it has been shown to inhibit tumor growth and angiogenesis without significant toxicity . At higher doses, Atiprimod dihydrochloride can induce adverse effects such as weight loss and bone marrow suppression . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
Atiprimod dihydrochloride is involved in several metabolic pathways, including the inhibition of STAT3 and NF-κB signaling . It also affects the PERK/eIF2α/ATF4/CHOP axis, leading to changes in metabolic flux and metabolite levels . The exact enzymes and cofactors involved in the metabolism of Atiprimod dihydrochloride have not been fully elucidated, but its impact on key signaling pathways suggests a complex interplay with cellular metabolism.
Transport and Distribution
The transport and distribution of Atiprimod dihydrochloride within cells and tissues are influenced by its amphiphilic nature and cationic properties at neutral pH . It is thought to interact with transporters and binding proteins that facilitate its uptake and localization within cells . The distribution of Atiprimod dihydrochloride in tissues is uneven, with higher concentrations observed in tumor tissues compared to normal tissues .
Subcellular Localization
Atiprimod dihydrochloride is localized in various subcellular compartments, including the endoplasmic reticulum and the nucleus . Its activity is influenced by its subcellular localization, as it interacts with key signaling molecules such as STAT3 and PERK within these compartments . The targeting signals and post-translational modifications that direct Atiprimod dihydrochloride to specific organelles have not been fully characterized, but its localization is crucial for its anti-cancer activity.
准备方法
阿替普利莫二盐酸盐的合成涉及几个步骤:
约翰逊-科里-查亚科夫斯基反应: 该反应在4-庚酮上进行,生成2,2-二丙基环氧乙烷。
三氟化硼乙醚处理: 该步骤将2,2-二丙基环氧乙烷转化为2-丙基戊醛。
用甲基乙烯基酮进行酸处理: 这会导致形成4,4-二丙基环己-2-烯酮。
催化加氢: 该步骤得到4,4-二丙基环己酮。
克诺埃文盖尔缩合: 该反应与2-氰基乙酸乙酯反应,生成氰基-(4,4-二丙基-环己亚基)-乙酸乙酯。
氰化物阴离子的共轭加成: 该步骤生成2-氰基-2-(1-氰基-4,4-二丙基环己基)乙酸乙酯。
酸水解和皂化: 该步骤将腈基转化为酸,然后脱羧形成1-(羧甲基)-4,4-二丙基环己烷-1-羧酸。
用乙酸酐处理: 该步骤生成8,8-二丙基-2-氧杂螺[4.5]癸烷-1,3-二酮。
与3-二乙基氨基丙胺缩合: 最后一步得到2-[3-(二乙基氨基)丙基]-8,8-二丙基-2-氮杂螺[4.5]癸烷-1,3-二酮.
化学反应分析
阿替普利莫二盐酸盐会发生多种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢。
还原: 该反应涉及添加氢或去除氧气。
取代: 该反应涉及用另一个原子或原子基团取代一个原子或原子基团。
水解: 该反应涉及使用水断裂分子中的键。
这些反应中常用的试剂和条件包括三氟化硼乙醚、甲基乙烯基酮和催化加氢。 这些反应的主要产物包括4,4-二丙基环己酮和1-(羧甲基)-4,4-二丙基环己烷-1-羧酸 .
相似化合物的比较
阿替普利莫二盐酸盐是独特的,因为它能够抑制 STAT3 磷酸化,并具有广泛的抗肿瘤活性。类似的化合物包括:
螺锗: 另一种具有抗肿瘤活性的氮杂螺环类化合物。
普拉米维林: 一种在阿替普利莫二盐酸盐的制备中具有类似合成路线的化合物。
RS 86: 一种具有与阿替普利莫二盐酸盐合成相一致的特征的化合物
属性
IUPAC Name |
3-(8,8-dipropyl-2-azaspiro[4.5]decan-2-yl)-N,N-diethylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N2.2ClH/c1-5-10-21(11-6-2)12-14-22(15-13-21)16-19-24(20-22)18-9-17-23(7-3)8-4;;/h5-20H2,1-4H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUZYBYTICOTFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC2(CC1)CCN(C2)CCCN(CC)CC)CCC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
123018-47-3 (Parent) | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20156331 | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130065-61-1 | |
| Record name | Atiprimod dihydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130065611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atiprimod dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ATIPRIMOD DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O12I24570R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


